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molecular formula C10H12O2S B8504728 1-[4-(Methylthio)phenoxy]-2-propanone

1-[4-(Methylthio)phenoxy]-2-propanone

Cat. No. B8504728
M. Wt: 196.27 g/mol
InChI Key: ITCQEORDNHZVLO-UHFFFAOYSA-N
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Patent
US07709521B2

Procedure details

A mixture of chloroacetone (10 ml), potassium carbonate (21 g), and 4-(methylthio)phenol (10 g) in acetone (200 ml) was heated under reflux for 6 h. The solvent was removed under reduced pressure and the residue partitioned between diethylether/water. The organics were separated, dried and evaporated under reduced pressure. The residue was purified by chromatography on silica eluting with 5-10% ethylacetate/iso-hexane. Yield 12.43 g
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=[O:5])[CH3:4].C(=O)([O-])[O-].[K+].[K+].[CH3:12][S:13][C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1>CC(C)=O>[CH3:12][S:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH2:2][C:3](=[O:5])[CH3:4])=[CH:16][CH:15]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
21 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 g
Type
reactant
Smiles
CSC1=CC=C(C=C1)O
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between diethylether/water
CUSTOM
Type
CUSTOM
Details
The organics were separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica eluting with 5-10% ethylacetate/iso-hexane

Outcomes

Product
Name
Type
Smiles
CSC1=CC=C(OCC(C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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